6''-O-acetylisovitexin

Übersicht

Beschreibung

“6’'-O-acetylisovitexin” is a natural product that can be isolated from the aboveground part of Lespedeza juncea . It is a flavonoid, a class of plant secondary metabolites with various biological activities .

Molecular Structure Analysis

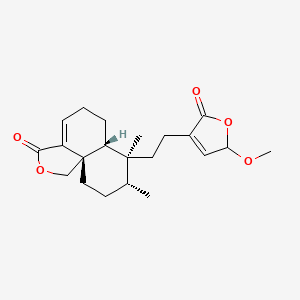

The molecular formula of “6’'-O-acetylisovitexin” is C23H22O11 . The Isovitexin 6’'-O-acetyl molecule contains a total of 59 bond(s). There are 37 non-H bond(s), 15 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 4 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aromatic), 3 hydroxyl group(s), 3 aromatic hydroxyl(s), 3 secondary alcohol(s) .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Isovitexin has been shown to have anticancer potential . It acts synergistically with conventional chemotherapeutic drugs by sensitizing cancer stem cells (CSCs), leading to improved therapeutic efficacy . It has been demonstrated that isovitexin affects CSC metabolism and reduces CSCs through various mechanisms, including the suppression of the Wnt/β-catenin signaling pathway, the inhibition of nuclear factor-κB protein expression, and the downregulation of the cell cycle via upregulation of p21 and cyclin-dependent kinases .

Tumor Inhibitory Activities

Isovitexin is a flavonoid that displays tumor inhibitory activities on different cancer types . The mechanism of its action in osteosarcoma (OS) is connected with epigenetic regulation and involves microRNAs, DNA methyltransferase 1 (DNMT1), or their targets .

Osteoanabolic Effect

Isovitexin has been found to stimulate osteoblast differentiation through mitochondrial biogenesis and respiration that required adiponectin receptors (AdipoRs) . It has been shown to have a significant oral bioavailability that translated to an osteoanabolic effect equivalent to teriparatide and inhibited bone resorption, implying a durable effect over teriparatide .

Bone Regenerative Effect

In a femur osteotomy model in adult mice, isovitexin stimulated bone formation at the osteotomy site . It restored bone mass and architecture of trabecular bones (femur metaphysis and fifth lumbar vertebra/L5) and cortical bones (femur diaphysis) in ovariectomized (OVX) osteopenic mice .

Inhibition of Hepatic Carcinoma Stem-Like Cells (HCSLCs)

Isovitexin has been shown to inhibit hepatic carcinoma stem-like cells (HCSLCs) features via regulating MnSOD and FoxM1 expression .

Wirkmechanismus

Target of Action

6"-O-Acetylisovitexin, also known as 6’'-O-acetylisovitexin, is a natural product that can be isolated from the aboveground part of Lespedeza juncea

Mode of Action

It has been shown that isovitexin, a related compound, stimulates osteoblast differentiation through mitochondrial biogenesis and respiration that required adiponectin receptors (adipors)

Pharmacokinetics

It has been reported that isovitexin has an oral bioavailability of 1458% , suggesting that 6"-O-acetylisovitexin might have similar properties.

Result of Action

Studies on isovitexin have shown that it has a bone anabolic effect, restoring bone mass and architecture in ovariectomized mice . This suggests that 6"-O-acetylisovitexin may have similar effects.

Eigenschaften

IUPAC Name |

[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O11/c1-9(24)32-8-16-19(28)21(30)22(31)23(34-16)18-13(27)7-15-17(20(18)29)12(26)6-14(33-15)10-2-4-11(25)5-3-10/h2-7,16,19,21-23,25,27-31H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDIFZKJJZQTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6"-O-acetylisovitexin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.